molecular formula C30H41NO5 B1264403 (1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

Cat. No.: B1264403
M. Wt: 495.6 g/mol
InChI Key: MHFATIOKBJDEOV-HBNWOICASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a natural product found in Zoanthus with data available.

Scientific Research Applications

Synthesis and Structural Studies

The compound has been a subject of research in the synthesis and structural analysis of complex organic molecules. One study focused on the oligoselective synthesis of polyacene derivatives, including undecacene derivatives that share structural similarities with the compound (Ashton, Mathias, & Stoddart, 1993). Another research effort explored oxetane formation through 1,3-migration in related bicycloheptanyl cations, contributing to the understanding of complex molecular transformations (Mosimann & Vogel, 2000).

Bioactive Compounds Synthesis

Research has also been conducted on the synthesis of bioactive compounds using structures related to this compound. For instance, studies on the synthesis of novel conformationally locked carbocyclic nucleosides derived from similar bicycloheptane diols have been reported (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Catalysis and Reaction Mechanisms

The compound and its analogs have been investigated in studies related to catalysis and reaction mechanisms. For example, research on the carbene rearrangement in norbornene skeleton synthesis provides insights into complex chemical transformations (Dorok, Ziemer, & Szeimies, 2002). Another study on the enantiospecific synthesis of the azabicycloheptane ring system showcases the application of these compounds in stereoselective syntheses (Houghton, Humphrey, Kennedy, Roberts, & Wright, 1993).

Properties

Molecular Formula

C30H41NO5

Molecular Weight

495.6 g/mol

IUPAC Name

(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

InChI

InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19+,20+,23-,25-,26-,27+,28-,29-,30+/m0/s1

InChI Key

MHFATIOKBJDEOV-HBNWOICASA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C

Synonyms

zoanthamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 2
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 3
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 4
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 5
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 6
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.